(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[221]heptan-2-ol is a bicyclic alcohol compound with a unique structure characterized by four methyl groups attached to a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton, which can be derived from readily available precursors such as camphene or bornyl chloride.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully saturated alkane.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique stereochemistry may allow it to interact selectively with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol:
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Another stereoisomer of borneol with distinct stereochemistry.
Isoborneol: A related compound with a similar structure but different stereochemistry.
Uniqueness
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific arrangement of methyl groups and hydroxyl functionality, which imparts distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
139974-53-1 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
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